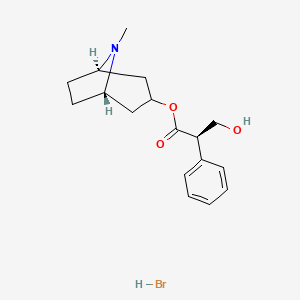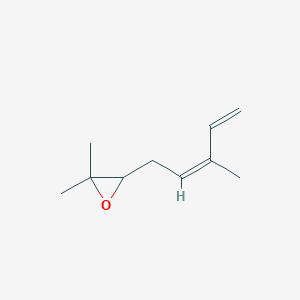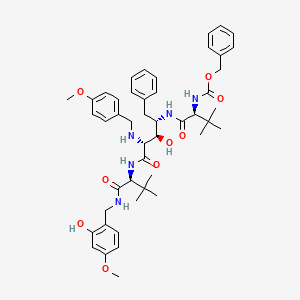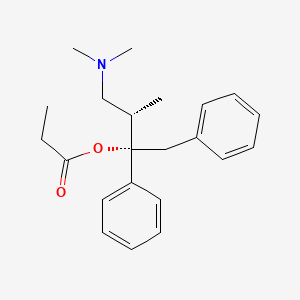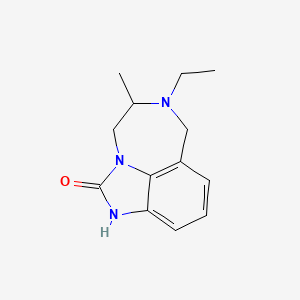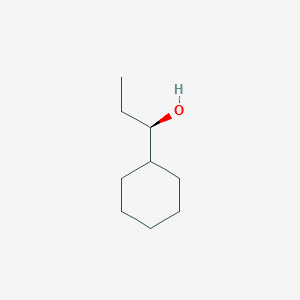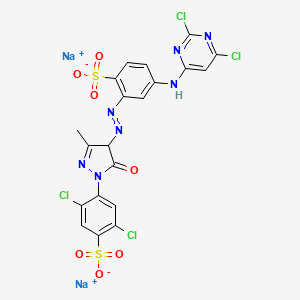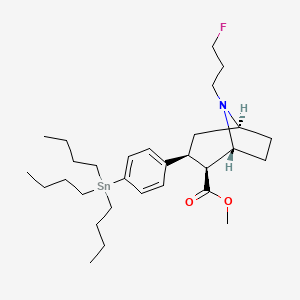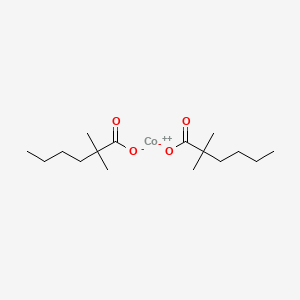
Benzamide, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)-, tetrakis((formylamino)methyl) deriv.
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)-, tetrakis((formylamino)methyl) deriv is a complex organic compound characterized by its intricate structure and multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)-, tetrakis((formylamino)methyl) deriv. involves multiple steps, including the formation of azo bonds and the incorporation of methoxyphenyl groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized under specific conditions.
Reduction: The azo bonds can be reduced to amines.
Substitution: The benzamide moiety can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions often involve specific solvents and controlled temperatures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding amines.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methoxyphenyl groups and azo bonds play crucial roles in its activity, influencing its binding affinity and reactivity with biological molecules. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide structures but different substituents.
Azo compounds: Molecules containing azo bonds with varying functional groups.
Methoxyphenyl derivatives: Compounds featuring methoxyphenyl groups with different core structures.
Uniqueness
This compound is unique due to its combination of benzamide, azo, and methoxyphenyl groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse reactivity and interactions, making it a valuable compound in various scientific fields.
Propiedades
Número CAS |
68155-46-4 |
|---|---|
Fórmula molecular |
C43H45N11O11 |
Peso molecular |
891.9 g/mol |
Nombre IUPAC |
N,2,3,5-tetrakis(formamidomethyl)-4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-N-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C43H45N11O11/c1-26(59)38(41(61)48-34-9-5-7-11-36(34)64-3)51-50-29-13-15-30(16-14-29)54(21-47-25-58)43(63)31-17-28(18-44-22-55)40(33(20-46-24-57)32(31)19-45-23-56)53-52-39(27(2)60)42(62)49-35-10-6-8-12-37(35)65-4/h5-17,22-25,38-39H,18-21H2,1-4H3,(H,44,55)(H,45,56)(H,46,57)(H,47,58)(H,48,61)(H,49,62) |
Clave InChI |
ZXBGYAPYJMCSED-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=CC=C(C=C2)N(CNC=O)C(=O)C3=C(C(=C(C(=C3)CNC=O)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4OC)CNC=O)CNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


